Nasalide -

Nasalide

Catalog Number: EVT-1539793
CAS Number:
Molecular Formula: C24H31FO6
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Flunisolide is classified as a synthetic corticosteroid. Its primary mechanism involves the inhibition of inflammatory mediators, making it a valuable therapeutic agent in respiratory medicine. The compound is derived from steroid hormones and is part of a broader category of intranasal corticosteroids used for their localized effects on the sinonasal mucosa .

Synthesis Analysis

Methods and Technical Details

Flunisolide can be synthesized through several chemical pathways involving the modification of steroid structures. The synthesis typically includes:

  1. Starting Materials: The synthesis begins with steroid precursors that contain the necessary functional groups for modification.
  2. Reactions: Key reactions include hydroxylation, fluorination, and esterification to introduce specific functional groups that enhance its pharmacological properties.
  3. Purification: After synthesis, Flunisolide is purified using techniques such as recrystallization or chromatography to ensure its efficacy and safety for medical use.

The detailed synthetic route can vary, but it generally follows established organic synthesis protocols for corticosteroids .

Molecular Structure Analysis

Structure and Data

Flunisolide has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C24H31FO6C_{24}H_{31}FO_{6} with a molecular weight of approximately 434.5 g/mol.

  • IUPAC Name: (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icosa-14,17-dien-16-one.
  • Structural Features: The presence of a fluorine atom at position 19 contributes significantly to its potency and selectivity as a corticosteroid.

Structural Diagram

A structural diagram can be represented using various chemical drawing software tools to visualize the complex arrangement of atoms within Flunisolide.

Chemical Reactions Analysis

Reactions and Technical Details

Flunisolide undergoes several chemical reactions that are crucial for its therapeutic action:

  1. Binding to Glucocorticoid Receptors: Flunisolide binds to glucocorticoid receptors in target tissues, leading to the modulation of gene expression involved in inflammation.
  2. Metabolism: The compound is metabolized primarily in the liver through hydroxylation and conjugation processes, resulting in both active and inactive metabolites.
  3. Elimination: The elimination half-life allows for sustained action in nasal tissues while minimizing systemic exposure.

These reactions are essential for understanding how Flunisolide exerts its effects in clinical settings .

Mechanism of Action

Process and Data

Flunisolide acts by binding to glucocorticoid receptors located in the cytoplasm of target cells:

  1. Receptor Activation: Upon binding, the receptor-ligand complex translocates to the nucleus where it influences transcription of anti-inflammatory proteins.
  2. Inhibition of Inflammatory Mediators: It inhibits the production of pro-inflammatory cytokines and chemokines while promoting the synthesis of lipocortin-1, which inhibits phospholipase A2—thereby reducing arachidonic acid release and subsequent prostaglandin synthesis.
  3. Clinical Outcomes: This mechanism results in decreased mucosal edema and hypersecretion associated with allergic rhinitis and asthma.

Data from clinical studies demonstrate significant improvements in symptom scores when Flunisolide is used as directed .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 226-230 °C
  • Water Solubility: Practically insoluble
  • Log P (Partition Coefficient): 1.1 (indicating moderate lipophilicity)

Chemical Properties

  • pKa Values:
    • Strongest Acidic pKa: 13.73
    • Strongest Basic pKa: -2.9
  • Hydrogen Bonding Capacity:
    • Hydrogen Acceptors: 6
    • Hydrogen Donors: 2
  • Polar Surface Area: 93.06 Ų

These properties are critical for understanding Flunisolide's pharmacokinetics and bioavailability .

Applications

Scientific Uses

Flunisolide has several applications in medical science:

  1. Allergic Rhinitis Treatment: It is widely used as a first-line treatment for allergic rhinitis due to its effectiveness in reducing nasal inflammation.
  2. Asthma Management: As an inhaled corticosteroid, it helps control asthma symptoms by reducing airway inflammation.
  3. Chronic Sinusitis Therapy: Flunisolide is also utilized in managing chronic sinusitis when delivered via nasal sprays or drops.

Research continues into optimizing delivery methods and formulations to enhance its efficacy further .

Introduction to Flunisolide as a Therapeutic Agent

Chemical and Pharmacological Profile of Flunisolide

Molecular Structure and Nomenclature

Flunisolide is a pregnane-derived corticosteroid with the molecular formula C24H31FO6 and a molecular weight of 434.50 g/mol [1] [5]. Its systematic IUPAC name is (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one [5]. Structurally, it features:

  • Fluorination: A 6α-fluoro substitution that enhances glucocorticoid receptor binding affinity and metabolic stability [1]
  • Acetal formation: A cyclic 16,17-acetal with acetone that increases lipophilicity and topical potency [7]
  • Oxidation: A Δ1-double bond between C1-C2 and a 3-keto group (characteristic of glucocorticoids) [9]

The compound crystallizes as a white to creamy white powder with moderate solubility profiles: highly soluble in acetone, sparingly soluble in chloroform, slightly soluble in methanol, and practically insoluble in water [9]. Its octanol-water partition coefficient (Log P) of 1.36 indicates moderate lipophilicity, positioning it between hydrophilic corticosteroids like dexamethasone (Log P 1.68) and highly lipophilic analogs like mometasone furoate (Log P 4.73) [3] [8]. This balance influences nasal tissue retention and systemic absorption characteristics.

Table 1: Physicochemical Properties of Flunisolide

PropertyValueSignificance
Molecular FormulaC24H31FO6Determines biochemical interactions
Molecular Weight434.50 g/molImpacts diffusion and membrane permeability
Log P (Partition Coefficient)1.36Moderate lipophilicity enhances tissue retention
CrystallinityWhite to creamy white powderPharmaceutical formulation stability
Solubility in WaterPractically insolubleLimits systemic absorption from nasal mucosa

Historical Development and Regulatory Approval

Flunisolide’s development originated from structural modifications of fluocinolone acetonide, patented in 1958 by Syntex researchers seeking corticosteroids with enhanced topical activity and reduced systemic effects [2] [4]. Clinical development accelerated in the 1970s, culminating in its first regulatory approval by the FDA in 1978 for intranasal use (Nasalide®), followed by an inhaled formulation (Aerobid®) for asthma in 1981 [2] [6]. The manufacturer IVAX LLC secured global approvals, establishing flunisolide as the third intranasal corticosteroid commercialized worldwide after beclomethasone dipropionate and betamethasone valerate [2] [9].

Significant regulatory milestones include:

  • 1984: Approval for seasonal allergic rhinitis based on trials demonstrating efficacy against nasal congestion, rhinorrhea, and sneezing [4]
  • 2001: Addition to the WHO Model List of Essential Medicines, recognizing its therapeutic importance in respiratory disease management [5]
  • 2012: Introduction of Aerospan® (flunisolide hydrofluoroalkane formulation) addressing ozone-depleting propellant phase-outs under the Montreal Protocol [10]

Patent protection expired in the 1990s, enabling widespread generic production. Current pharmacopeial standards specify hemihydrate forms (C24H31FO6·½H2O), with stringent controls on related substances including 6β-hydroxyflunisolide, the primary hepatic metabolite [9].

Classification Within Intranasal Corticosteroids (INCS)

Flunisolide is classified pharmacologically as a first-generation intranasal corticosteroid, distinguished from newer agents by its moderate glucocorticoid receptor (GR) affinity and pharmacokinetic profile [3] [6]. Key classification characteristics include:

  • Receptor Binding: Exhibits a relative glucocorticoid receptor affinity (RRA) of 190, where dexamethasone = 100 [3]. This positions it below second-generation INCS like fluticasone furoate (RRA 2989) but above earlier non-fluorinated corticosteroids [8].
  • Topical Potency: Comparative studies rank its topical anti-inflammatory potency as approximately 1.3-fold that of triamcinolone acetonide but half that of beclomethasone dipropionate in vasoconstriction assays [3] [8].
  • Systemic Exposure Profile: Displays 40-50% systemic bioavailability following intranasal administration due to partial gastrointestinal absorption (swallowed fraction) and lower first-pass metabolism than oral administration [1] [6]. This contrasts sharply with second-generation INCS like ciclesonide (<1% bioavailability) [8].

Table 2: Classification Relative to Major INCS Agents

ParameterFlunisolide1st-Gen INCS (e.g., Triamcinolone)2nd-Gen INCS (e.g., Mometasone)
Relative Receptor Affinity190100–2331200–2989
Log P (Lipophilicity)1.361.85–2.323.89–4.73
Nasal Bioavailability40–50%22–46%<1–0.5%
Plasma Half-life1.8 hours1.5–3.1 hours14–17 hours

The therapeutic index (TI) of flunisolide—calculated as the ratio of the dose causing 20% cortisol suppression to the therapeutic dose—is 2.7, lower than second-generation agents like fluticasone furoate (TI 101) due to greater systemic exposure at clinical doses [3]. Its physicochemical properties necessitate twice-daily dosing for allergic rhinitis, whereas newer INCS achieve efficacy with once-daily regimens [6] [8]. Despite these limitations, flunisolide remains therapeutically relevant due to established efficacy in seasonal/perennial rhinitis and off-label applications in pediatric serous otitis media [6] [7].

Table 3: Therapeutic Index Comparison of Selected INCS

INCS AgentDose for 20% Cortisol Suppression (µg/day)Therapeutic Dose (µg/day)Therapeutic Index
Flunisolide1,2714642.7
Triamcinolone acetonide7132203.2
Fluticasone propionate18,02020090
Fluticasone furoate11,095110101

Data derived from pharmacokinetic studies measuring hypothalamic-pituitary-adrenal axis suppression [3]

Properties

Product Name

Nasalide

IUPAC Name

19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Molecular Formula

C24H31FO6

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3

InChI Key

XSFJVAJPIHIPKU-UHFFFAOYSA-N

Synonyms

6 alpha-fluorodihydroxy-16 alpha,17 alpha-isopropylidenedioxy-1,4-pregnadiene-3,20- dione
AeroBid
Apo-Flunisolide
flunisolide
flunisolide hemihydrate, (6alpha,11beta,16alpha)-isomer
flunisolide HFA
flunisolide hydrofluoroalkane
flunisolide, (6beta,11beta,16alpha)-isomer
Inhacort
Nasalide
Nasarel
ratio-Flunisolide
Rhinalar
RS-3999
Syntaris

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.